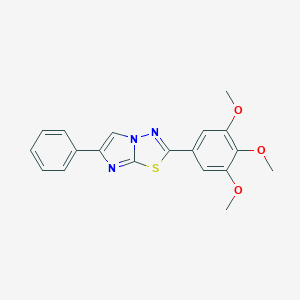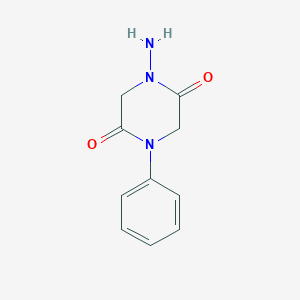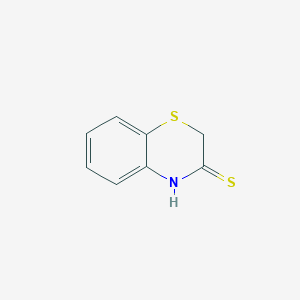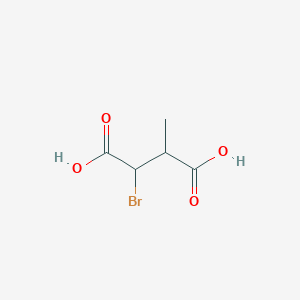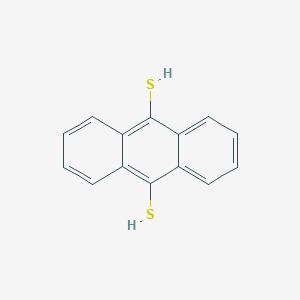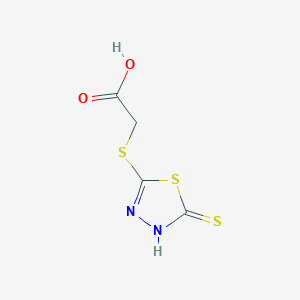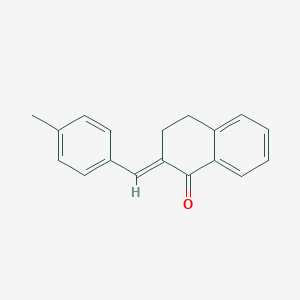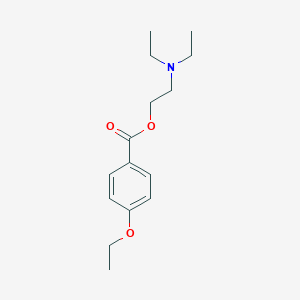
Parethoxycaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parethoxycaine is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine and has been found to have a similar mechanism of action. Parethoxycaine has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Micelle Formation and Efficiency
- Parethoxycaine, specifically 4-alkoxybenzoic-diethylaminoethylester-HCl, demonstrates the "cut-off" effect in therapeutic substances, where higher homologues show reduced efficiency due to micellisation and aggregation in aqueous solutions. This affects the diffusion of higher homologues on pain receptors, reducing their efficiency. Addition of urea can alter this effect (Eckert & Wachtel, 1983).
Ethnopharmacological Trends
- While not directly focusing on parethoxycaine, studies in ethnopharmacology, where plants and plant extracts are used for treating diseases, provide a broader context for understanding how compounds like parethoxycaine may be approached in traditional and modern medicinal practices. This field emphasizes the importance of natural product prototypes in drug development (Gilani & Atta-ur-rahman, 2005).
Cytochrome P4502D6 and Metabolism
- Cytochrome P4502D6 plays a significant role in the metabolism of paroxetine, a compound related to parethoxycaine. Understanding the metabolic pathways of similar compounds can provide insights into the metabolic behavior of parethoxycaine in human liver microsomes (Bloomer et al., 1992).
Comparative Studies with Other Drugs
- Comparative studies of paroxetine (related to parethoxycaine) with other drugs like imipramine and placebo in treating depression can offer insights into how parethoxycaine might perform in similar clinical scenarios. These studies emphasize the importance of evaluating new compounds against existing treatments (Feighner & Boyer, 1989).
Eigenschaften
CAS-Nummer |
94-23-5 |
|---|---|
Produktname |
Parethoxycaine |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
Andere CAS-Nummern |
94-23-5 |
Löslichkeit |
0.00 M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





